1-BENZYL-3-{[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE
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Overview
Description
1-BENZYL-3-{[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of imidazolones Imidazolones are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group
Preparation Methods
The synthesis of 1-BENZYL-3-{[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE involves multiple steps. One common synthetic route includes the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with 2,4-dichlorophenyl isocyanate under controlled conditions to yield the final imidazolone product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-BENZYL-3-{[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidazolone to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-3-{[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-{[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-BENZYL-3-{[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE can be compared with other imidazolone derivatives, such as:
- 1-BENZYL-3-{[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE
- 1-BENZYL-3-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO}-2-(2,4-DICHLOROPHENYL)TETRAHYDRO-4H-IMIDAZOL-4-ONE These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(2,4-dichlorophenyl)imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3N3O/c1-16(18-7-9-19(25)10-8-18)28-30-23(31)15-29(14-17-5-3-2-4-6-17)24(30)21-12-11-20(26)13-22(21)27/h2-13,24H,14-15H2,1H3/b28-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRTQCPGKMPBM-LQKURTRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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